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molecular formula C9H10N2O4 B1352125 Ethyl 4-amino-3-nitrobenzoate CAS No. 76918-64-4

Ethyl 4-amino-3-nitrobenzoate

Cat. No. B1352125
M. Wt: 210.19 g/mol
InChI Key: HPCYANYWTUCLMH-UHFFFAOYSA-N
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Patent
US07696200B2

Procedure details

4-Amino-3-nitrobenzoic acid (5.0 g, 27.4 mmol) was dissolved in ethanol (100 mL) and treated with a 2N solution of HCl in ether (30 mL). The reaction mixture was refluxed for 16 h, then the solvent was removed in vacuo. The crude compound was dissolved in dichloromethane and washed with NaOH 0.5N. The organic phase was dried over sodium sulfate and the solvent was removed. 4-Amino-3-nitrobenzoic acid ethyl ester was thus obtained as a yellow solid, 4.6 g, (79%), MS (ISP): m/e=211.1 (M+H+.), and used crude in the following reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].Cl.[CH2:15](O)[CH3:16]>CCOCC>[CH2:15]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)[CH3:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude compound was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with NaOH 0.5N
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)N)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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